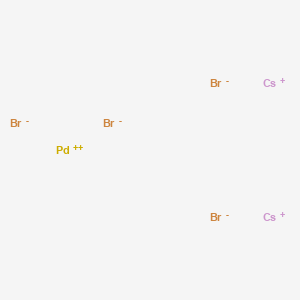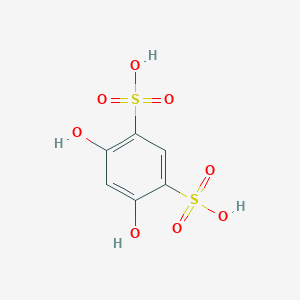
1,6-Dibromonaphthalene
Overview
Description
1,6-Dibromonaphthalene is a chemical compound with the molecular formula C10H6Br2. It has an average mass of 285.963 Da and a monoisotopic mass of 283.883606 Da . It is mainly used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 1,6-Dibromonaphthalene consists of a naphthalene core with bromine atoms attached at the 1 and 6 positions . The SMILES representation of the molecule is c1cc2cc(ccc2c(c1)Br)Br .
Chemical Reactions Analysis
1,6-Dibromonaphthalene can participate in various chemical reactions. For example, it can be used as a precursor to naphthalenediimides (NDIs), a family of compounds with many uses . It can also undergo selective bromination to produce different bromonaphthalene derivatives .
Physical And Chemical Properties Analysis
1,6-Dibromonaphthalene has a density of 1.8±0.1 g/cm3, a boiling point of 339.1±15.0 °C at 760 mmHg, and a flash point of 184.7±19.6 °C . It has a molar refractivity of 59.5±0.3 cm3 and a polarizability of 23.6±0.5 10-24 cm3 . Its water solubility at 25°C is estimated to be 0.8791 mg/L .
Scientific Research Applications
Catalyst in Dibromination Reactions
1,6-Dibromonaphthalene plays a crucial role in the dibromination of naphthalene. The influence of structured solids on the regioselectivity of the dibromination of naphthalene using bromine at room temperature has been investigated . The more acidic amorphous catalysts and an acidic clay give rapid reactions and lead to a large preponderance of 1,4-dibromonaphthalene over the 1,5-dibromo compound .
Synthetically Useful Preparative Procedures
Based on the observations from the dibromination reactions, it has been possible to devise synthetically useful preparative procedures. These involve direct room temperature reactions of bromine with naphthalene, for either 1,4-dibromonaphthalene or 1,5-dibromonaphthalene based on the use of different solids .
Ligand for Metal Ions
1,6-Dibromonaphthalene can be used as a ligand for metal ions, such as copper, iron, and zinc . This property makes it useful in a variety of chemical reactions and processes where these metals are involved.
Selectivity for Unsymmetrical Molecules
It has been shown that 1,6-Dibromonaphthalene has selectivities for unsymmetrical molecules with unmodified organic ligands . This property can be exploited in the synthesis of complex organic compounds.
High Uptake in the Lungs
1,6-Dibromonaphthalene has been shown to have a high uptake in the lungs . This property could potentially be used in the development of targeted drug delivery systems.
Lower Uptake in the Brain
1,6-Dibromonaphthalene also has a lower uptake in the brain . This property could be important in the development of drugs that need to avoid the brain, or in the study of brain barriers.
Safety and Hazards
Future Directions
1,6-Dibromonaphthalene and its derivatives have potential applications in various fields. For instance, they can be used in the development of organic semiconductor materials . Furthermore, they are key intermediates in the industrial and laboratory preparation of various naphthalene derivatives, which have important applications in different areas .
Mechanism of Action
Target of Action
1,6-Dibromonaphthalene is a brominated derivative of naphthalene . It has been shown to have a high uptake in the lungs and lower uptake in the brain . This compound can be used as a ligand for metal ions, such as copper, iron, and zinc . These metal ions play crucial roles in various biological processes, including enzymatic reactions, signal transduction, and gene regulation.
Mode of Action
It is known that brominated compounds like 1,6-dibromonaphthalene can participate in electrophilic aromatic substitution reactions . In these reactions, the bromine atoms can act as leaving groups, allowing the compound to form bonds with other molecules or ions. This property may contribute to its ability to act as a ligand for metal ions .
Biochemical Pathways
Given its ability to act as a ligand for metal ions , it may influence pathways that involve these ions. For example, it could potentially affect the activity of metalloenzymes, which are enzymes that require metal ions for their function.
Pharmacokinetics
It has been shown to have a high uptake in the lungs and lower uptake in the brain . This suggests that it may be readily absorbed into the body, but its distribution may be uneven. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation for a comprehensive understanding .
Result of Action
Given its ability to act as a ligand for metal ions , it may influence the activity of metalloenzymes and other metal-dependent processes. This could potentially lead to changes in cellular function, although the specifics would depend on the exact nature of the compound’s interactions with its targets.
properties
IUPAC Name |
1,6-dibromonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIAXCYSKMFFOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401530 | |
| Record name | 1,6-dibromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dibromonaphthalene | |
CAS RN |
19125-84-9 | |
| Record name | 1,6-dibromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



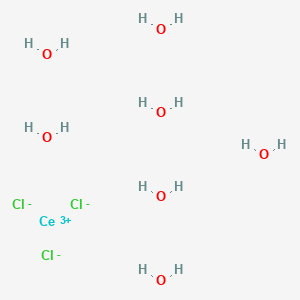

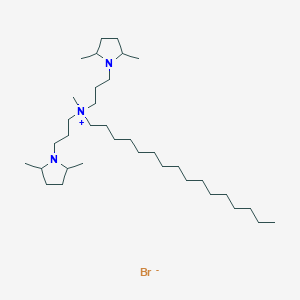
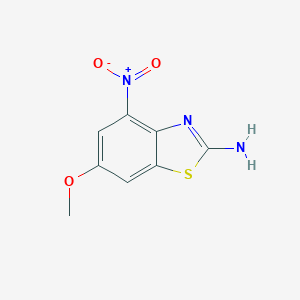
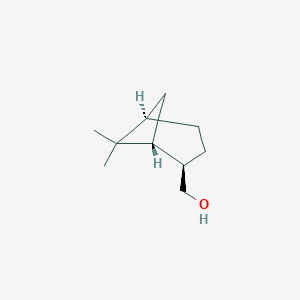
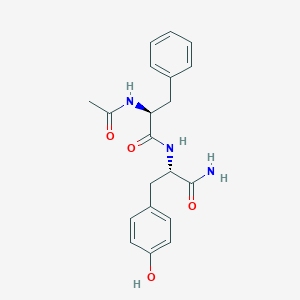



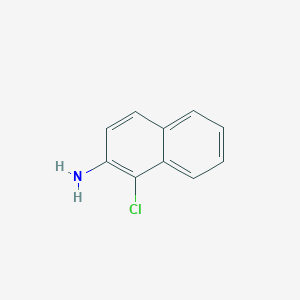

![[2,2'-Bi-p-menth-8-ene]-6,6'-dione](/img/structure/B96397.png)
